![molecular formula C22H21N5O2 B2499491 3-(3-(3-(1H-苯并[d]咪唑-1-基)吡咯烷-1-基)-3-氧代丙基)喹唑啉-4(3H)-酮 CAS No. 2034460-27-8](/img/structure/B2499491.png)

3-(3-(3-(1H-苯并[d]咪唑-1-基)吡咯烷-1-基)-3-氧代丙基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

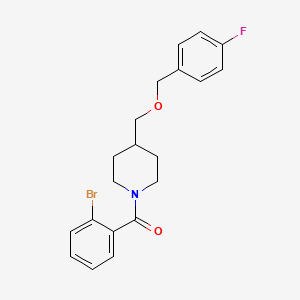

The compound "3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one" is a multifaceted molecule that appears to be related to a class of compounds with significant biological activity. The presence of a benzo[d]imidazolyl group suggests potential interaction with biological targets such as receptors or enzymes. The quinazolinone moiety is a common scaffold in medicinal chemistry, often associated with a wide range of pharmacological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R) involves installing amine-containing side chains at specific positions to improve enzyme potency, which could be relevant to the synthesis of the compound . Additionally, the synthesis of imidazo[1,5-a]quinazolin-5(4H)-ones via iodine-promoted tandem oxidative condensation indicates the possibility of using metal-free conditions and molecular oxygen as a terminal oxidant, which could be adapted for greener synthesis routes .

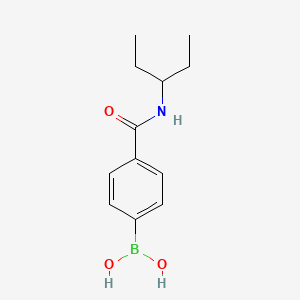

Molecular Structure Analysis

The molecular structure of the compound includes a benzimidazole ring, which is known to interact with various biological targets. The pyrrolidine ring suggests increased solubility and potential for improved pharmacokinetic properties. The quinazolinone core is a versatile scaffold that can be modified to enhance biological activity and selectivity .

Chemical Reactions Analysis

The compound's structure suggests it could undergo various chemical reactions. For example, the benzimidazole moiety could participate in reactions such as N-acylation and S_NAr reactions, as seen in the synthesis of benzo[4,5]imidazo[2,1-b]quinazolin-12-ones . The quinazolinone part of the molecule could be involved in tandem transformations, including amination-oxidation-annulation-aromatisation processes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds exhibit a range of properties. For instance, quinazolin derivatives have been characterized by elemental analysis, FT-IR, and NMR techniques, indicating the potential for detailed structural elucidation . The presence of different functional groups in the molecule suggests a range of potential interactions with solvents and reagents, which would influence its physical properties such as solubility, melting point, and stability.

科学研究应用

合成新衍生物

多环N-杂环化合物,包括喹唑啉衍生物,已被合成用于各种科学研究。例如,Hirota等人通过将N-(5,6-二氢苯并[h]喹唑啉-4-基)氨基酸与乙酸酐反应,合成了新型的中性离子苯并[h]咪唑啉[1,2-c]喹唑啉衍生物,展示了一种用于进一步生物评估或材料科学应用的复杂杂环化合物的方法(Hirota, Katsuta, Namba, Sasaki, & Hayakawa, 1985)。

抗氧化性质

Al-azawi探索了喹唑啉衍生物作为抗氧化剂的潜力。例如,2-甲基-3-(吡咯烷-2-基亚胺)喹唑啉-4(3H)-酮等化合物表现出显著的清除DPPH和一氧化氮(NO)的能力,揭示了它们具有良好的抗氧化性能(Al-azawi, 2016)。

抗微生物活性

已经研究了喹唑啉衍生物的抗微生物潜力,一些化合物显示出对革兰氏阳性细菌的选择性活性,表明它们在开发新的抗微生物剂方面的用途。Eweas等人报道了2-吡啶基喹唑啉-4(3H)-酮衍生物的合成和生物评价,作为潜在的抗肿瘤和抗微生物剂,突显了这些化合物在科学研究中的多功能性(Eweas, Abdallah, & Elbadawy, 2021)。

材料科学应用

在材料科学领域,Pandey等人描述了新型单体和二聚喹唑啉衍生物的合成,具有强烈的发光行为,暗示它们可以作为OLED发射器的应用。然而,他们指出在电流下设备快速退化,强调了化学结构在确定材料稳定性和性能方面的重要性(Pandey, Méhes, Kumar, Singh, Kumar, Adachi, & Pandey, 2017)。

作用机制

Target of Action

Similar compounds with a benzimidazole core have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .

Mode of Action

This interaction disrupts the normal functioning of the microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely related to its impact on microtubule dynamics. By inhibiting tubulin polymerization, it can disrupt various cellular processes that depend on microtubules. These include cell division, intracellular transport, and the maintenance of cell shape .

Result of Action

The result of the compound’s action would likely be cell cycle arrest and apoptosis, given its potential role as a tubulin polymerization inhibitor . This could make the compound of interest for the development of anticancer therapies.

属性

IUPAC Name |

3-[3-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-21(10-12-26-14-23-18-6-2-1-5-17(18)22(26)29)25-11-9-16(13-25)27-15-24-19-7-3-4-8-20(19)27/h1-8,14-16H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVQIHHEYCMGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CCN4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)